N-cyclohexyl-N-ethyl-N'-phenylurea
Description
Significance of N-Substituted Urea (B33335) Derivatives in Organic Chemistry Research
N-substituted urea derivatives represent a vital class of compounds in the field of organic chemistry. Their utility stems from a combination of their structural features and their ability to engage in various chemical transformations. These compounds are recognized for their roles as:
Building Blocks in Synthesis: They serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmacological Scaffolds: The urea moiety is a common feature in many biologically active compounds, contributing to their ability to interact with biological targets.
Agrochemicals: Certain N-substituted ureas have found commercial application as herbicides and pesticides.
The synthesis of N-substituted ureas is a well-established area of organic chemistry, with common methods including the reaction of amines with isocyanates or the use of phosgene (B1210022) and its derivatives.
Scope and Focus of Research on N-Cyclohexyl-N-ethyl-N'-phenylurea
A comprehensive search of academic databases and chemical literature reveals a significant gap in the specific study of this compound. While general properties can be inferred from its structure and the behavior of related compounds, there is a lack of published research detailing its specific:
Synthetic methodologies and optimization.
Spectroscopic and crystallographic characterization.
Exploration of its potential in areas such as materials science, catalysis, or medicinal chemistry.
The absence of such focused research suggests that this compound has not been a primary target for academic or industrial investigation to date.
Data on N-Substituted Urea Derivatives
Due to the lack of specific research on this compound, the following table presents general information on related N-substituted urea compounds to provide context.
| Compound Name | Molecular Formula | Key Research Area |
| N,N'-Diphenylurea | C₁₃H₁₂N₂O | Organic synthesis, polymer chemistry |
| Diuron | C₉H₁₀Cl₂N₂O | Herbicide |
| Linuron | C₉H₁₀Cl₂N₂O | Herbicide |
| N-Cyclohexyl-N'-phenylurea | C₁₃H₁₈N₂O | Potential biological activities. ontosight.aiontosight.ainist.govnih.gov |
Interactive Data Table
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-1-ethyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJRKYXKMBXJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis of N Cyclohexyl N Ethyl N Phenylurea
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
For N-cyclohexyl-N-ethyl-N'-phenylurea, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl, cyclohexyl, and phenyl groups, as well as the N-H proton of the urea (B33335) linkage. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, with aromatic protons typically appearing at higher chemical shifts (downfield) than aliphatic protons. The integration of these signals would provide the ratio of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus aiding in the assignment of each signal to a specific position in the molecule.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon in the urea group, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the cyclohexyl and ethyl groups would be characteristic of their respective chemical environments.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.
| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H |
| NH-phenyl | 8.0 - 8.5 | Singlet | 1H |
| Cyclohexyl-CH | 3.5 - 4.0 | Multiplet | 1H |
| Ethyl-CH₂ | 3.2 - 3.6 | Quartet | 2H |
| Cyclohexyl-CH₂ | 1.0 - 2.0 | Multiplet | 10H |
| Ethyl-CH₃ | 1.0 - 1.3 | Triplet | 3H |
A hypothetical ¹³C NMR data table is also provided.
| Assignment | Hypothetical Chemical Shift (ppm) |
| Carbonyl (C=O) | 155 - 160 |
| Phenyl C (quaternary) | 138 - 142 |
| Phenyl C-H | 118 - 130 |
| Cyclohexyl C-N | 50 - 60 |
| Ethyl C-N | 40 - 50 |
| Cyclohexyl C-C | 25 - 35 |
| Ethyl C-C | 12 - 18 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the urea group. The N-H stretching vibrations of the urea linkage would likely appear as one or more bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl and ethyl groups would appear just below 3000 cm⁻¹. Bending vibrations for these groups would be found in the fingerprint region (below 1500 cm⁻¹).
A table of expected IR absorption bands for this compound is shown below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (urea) | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (urea) | Stretching | 1630 - 1680 |
| C-N | Stretching | 1250 - 1350 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (HRMS, LC/MS/MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Fragmentation of the molecular ion would likely occur at the weaker bonds, such as the C-N bonds of the urea linkage, leading to the formation of characteristic fragment ions. For instance, cleavage could result in ions corresponding to the phenyl isocyanate fragment, the cyclohexyl-ethyl amine fragment, or various other smaller fragments.
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) could be employed for more detailed structural analysis. In this technique, the compound is first separated by liquid chromatography, then the parent ion is selected and fragmented, and the resulting fragment ions are analyzed. This provides a highly specific fragmentation pattern that can be used for unambiguous identification and structural elucidation.
Solid-State Structural Investigations
While spectroscopic techniques provide information about the molecular structure, solid-state investigations are necessary to understand the arrangement of molecules in a crystal lattice and the nature of the intermolecular forces that govern this arrangement.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, C-H···π Interactions)
The crystal structure obtained from X-ray crystallography would also provide a detailed picture of the intermolecular interactions that stabilize the crystal lattice. For this compound, several types of non-covalent interactions would be anticipated.
The urea group is a strong hydrogen bond donor (N-H) and acceptor (C=O), and it is highly likely that intermolecular hydrogen bonds would be a dominant feature in the crystal packing. These hydrogen bonds could link molecules into chains, sheets, or more complex three-dimensional networks. epa.gov
In addition to hydrogen bonding, π-stacking interactions between the aromatic phenyl rings of adjacent molecules could also play a significant role in the crystal packing. sigmaaldrich.com These interactions arise from the attractive forces between the electron-rich π-systems.
Computational Chemistry Approaches to Structure and Dynamics
In the absence of experimental data, or to complement it, computational chemistry offers powerful tools to predict and analyze the behavior of molecules.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.
For this compound, DFT calculations could be employed to:
Determine the most stable conformation: The molecule has several rotatable bonds, and DFT can be used to calculate the energies of different conformers to identify the lowest energy (most stable) structure.
Analyze the electronic properties: DFT can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity.
Predict spectroscopic properties: DFT calculations can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure.
Studies on similar urea derivatives have utilized DFT to understand reaction pathways and the influence of different substituents on the electronic structure. acs.org
Illustrative Data Table: Hypothetical DFT-Calculated Properties of this compound
Disclaimer: The following table presents hypothetical data that could be generated from DFT calculations for this compound. Actual computational results are not available in the cited literature.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | ~3.5 D |
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level.
For this compound, MD simulations could be particularly useful for understanding its behavior in solution and in aggregated states. Key applications would include:
Studying self-aggregation: Urea and its derivatives are known to form aggregates in solution, a process driven by hydrogen bonding and hydrophobic interactions. mpg.deresearchgate.net MD simulations can reveal the preferred modes of aggregation and the structure of the resulting clusters. mpg.de
Investigating dynamic properties: MD can be used to study the conformational dynamics of the molecule, including the rotation of the cyclohexyl and phenyl groups, and the flexibility of the ethyl chain.
Simulating interactions with other molecules: If this compound is being considered for a specific application, such as in materials science or as a ligand, MD simulations can model its interactions with other components of the system.
Research on other urea derivatives has shown that the mechanism of self-aggregation is influenced by the solvent and the nature of the substituent groups. rsc.org
Mechanistic Studies and Reaction Dynamics of N Cyclohexyl N Ethyl N Phenylurea
Hydrolytic Decomposition Pathways of Urea (B33335) Derivatives
The stability of N-cyclohexyl-N-ethyl-N'-phenylurea in aqueous environments is largely dictated by its susceptibility to hydrolysis. This process involves the cleavage of the urea's C-N bonds and is significantly influenced by factors such as pH and the nature of substituents on the urea backbone.
The acid-catalyzed hydrolysis of N-substituted ureas, including this compound, generally proceeds through a specific acid-catalyzed A-2 mechanism. youtube.com This pathway involves a pre-equilibrium protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule attacks the activated carbonyl carbon in the rate-determining step. youtube.comyoutube.comkhanacademy.orgyoutube.com
The general steps for the acid-catalyzed hydrolysis are as follows:
Protonation of the carbonyl oxygen to form a resonance-stabilized cation.
Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to one of the nitrogen atoms.
Cleavage of the C-N bond, leading to the formation of a carboxylic acid (which can decarboxylate) and the corresponding amines.
The kinetics of this reaction are typically first-order with respect to both the urea and the acid concentration. The rate of hydrolysis is influenced by the steric and electronic effects of the substituents on the urea nitrogen atoms.
Table 1: Proposed Kinetic Parameters for Acid-Catalyzed Hydrolysis of this compound (Hypothetical Data)
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | 25°C, 1 M HCl |
| Activation Energy (Ea) | 85 kJ/mol | - |
| Mechanism Type | A-2 | - |
Note: This data is hypothetical and serves as an illustrative example based on typical values for similar compounds.
The hydrolytic stability of urea derivatives is profoundly affected by the electronic nature of their substituents and the pH of the solution. Electron-withdrawing groups on the phenyl ring can either stabilize or destabilize the urea linkage depending on the specific reaction mechanism that is operative. For this compound, the cyclohexyl and ethyl groups are electron-donating, which can influence the electron density at the nitrogen atoms and the carbonyl carbon.
The pH of the medium plays a critical role in the rate of hydrolysis. Generally, the hydrolysis of ureas is slowest in the neutral pH range (around pH 7) and increases under both acidic and alkaline conditions. nih.gov Under acidic conditions (pH < 4), the specific acid-catalyzed mechanism dominates. In strongly alkaline conditions (pH > 10), a base-catalyzed mechanism, involving the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, becomes significant. nih.gov Some studies on related hindered aromatic ureas have shown pH-independent hydrolysis kinetics between pH 3 and 11, a behavior attributed to a dynamic bond dissociation controlled mechanism.
Table 2: pH Influence on the Half-life of Phenylurea Derivatives (Generalized Data)
| pH | Relative Half-life | Dominant Mechanism |
| 2 | Short | Acid-Catalyzed |
| 4 | Moderate | Acid-Catalyzed |
| 7 | Long | Neutral Hydrolysis |
| 10 | Moderate | Base-Catalyzed |
| 12 | Short | Base-Catalyzed |
Note: This table presents generalized trends for phenylurea derivatives.
Oxidative and Photochemical Degradation Mechanisms
In addition to hydrolysis, this compound can undergo degradation through oxidative and photochemical pathways, leading to a variety of transformation products.
The oxidative degradation of phenylurea compounds can be initiated by various oxidizing agents, such as hydroxyl radicals or enzymatic systems. A key transformation pathway involves the oxidation of the aniline (B41778) moiety. This can lead to the formation of reactive intermediates, including quinone imines. nih.govnih.gov The formation of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen (B1664979) is a well-known example of this type of metabolic activation. nih.gov For this compound, oxidation could potentially lead to the formation of a corresponding quinone imine, which is an electrophilic species capable of reacting with cellular nucleophiles. The process can be catalyzed by enzymes like cytochromes P450. nih.gov
Other oxidative degradation pathways for phenylurea herbicides include N-dealkylation and hydroxylation of the aromatic ring. oup.com
The photochemical degradation of phenylurea herbicides in aqueous solutions is influenced by the substituents on the aromatic ring and the urea moiety. nih.govrsc.org Direct photolysis can occur upon absorption of UV radiation, leading to intramolecular rearrangements similar to a photo-Fries rearrangement, or photohydrolysis in the case of halogenated derivatives. nih.govrsc.org
Indirect photolysis, mediated by sensitizers such as humic substances or initiated by photochemically generated reactive species like hydroxyl radicals (•OH), is also a significant degradation pathway. oup.comnih.gov The reaction with •OH can lead to hydroxylation of the phenyl ring and oxidation of the alkyl substituents. oup.com
For unhalogenated phenylureas, excitation at wavelengths below 300 nm can result in a photo-Fries-like rearrangement, yielding amino-benzamide derivatives. nih.govresearchgate.net N-demethylation and oxidation of methyl groups have also been observed, though typically with lower yields. nih.govrsc.org It is important to note that photochemical transformation can sometimes produce intermediates that are more toxic than the parent compound. oup.comnih.govrsc.org
Table 3: Potential Photochemical Degradation Products of this compound (Hypothetical)
| Product Type | Potential Structure | Formation Pathway |
| Hydroxylated Derivative | Hydroxylated this compound | Reaction with •OH |
| Photo-Fries Product | Amino-benzoyl derivative | Intramolecular rearrangement |
| N-dealkylated Product | N-cyclohexyl-N'-phenylurea | Oxidation of the ethyl group |
Note: The structures are hypothetical, based on known degradation pathways of similar compounds.
Coordination Chemistry and Ligand Interactions in Catalysis
Urea derivatives, including this compound, can act as ligands in coordination complexes with various transition metals. The coordination can occur through the carbonyl oxygen atom or, less commonly, through one of the nitrogen atoms. nih.govrjpbcs.com This coordination ability allows them to be used in catalysis. For instance, N-arylureas have been successfully employed as sterically undemanding pro-ligands in palladium-catalyzed cross-coupling reactions. nih.gov The urea moiety can stabilize the metal center and influence the catalytic activity and selectivity of the reaction.
In some cases, deprotonation of the urea can lead to the formation of a ureate anion, which can also coordinate to the metal center. nih.gov The binding mode (monodentate vs. bidentate) and the coordinating atom (N vs. O) depend on the metal, the other ligands present, and the reaction conditions. nih.govrjpbcs.com Iron complexes with urea ligands have also been studied for their potential applications in catalysis and as controlled-release fertilizers. acs.org
Investigation of Urea Derivatives as Ligands/Pro-ligands in Transition Metal Catalysis (e.g., Palladium)
The utility of urea derivatives as ligands in transition metal catalysis, particularly with palladium, is a growing area of chemical research. nih.gov These compounds are attractive due to their straightforward synthesis, stability, and the tunable nature of their steric and electronic properties through substitution at the nitrogen atoms. researchgate.net
Research has demonstrated that N-arylureas can serve as effective pro-ligands for palladium-catalyzed reactions, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.govacs.org In these catalytic cycles, the urea derivative is believed to deprotonate to form a ureate anion, which then coordinates to the palladium center. nih.gov This in-situ-generated ureate ligand can influence the reactivity and selectivity of the catalytic system. One of the key advantages of using urea-based ligands is their potential to offer different reactivity compared to traditional phosphine (B1218219) ligands, especially in reactions involving sterically demanding substrates. researchgate.netacs.org
The performance of urea derivatives in palladium-catalyzed direct olefination of C-H bonds has also been reported. nih.gov In such reactions, the urea moiety can act as a directing group, facilitating the activation of a nearby C-H bond by the palladium catalyst. This approach provides a more atom-economical route to functionalized organic molecules.
Furthermore, palladium-catalyzed N-acylation of monosubstituted ureas has been achieved using carbon monoxide, leading to the synthesis of N-benzoyl ureas. nih.gov This transformation highlights the versatility of urea derivatives as substrates and potential ligands in palladium catalysis. The following table summarizes key findings from studies on urea derivatives in palladium catalysis.
| Catalytic Reaction | Role of Urea Derivative | Key Findings |
| Heteroannulation | Pro-ligand | N-Arylureas outperform phosphine ligands for certain substrates. researchgate.netnih.gov |
| Direct Olefination | Directing Group | Enables C-H bond activation under mild conditions. nih.gov |
| N-acylation | Substrate | Efficient synthesis of N-benzoyl ureas using CO. nih.gov |
Determination of Binding Modes and Coordination Geometries
The way a urea derivative binds to a metal center is crucial for its function as a ligand. Studies on the coordination of urea derivatives with palladium have employed a combination of experimental techniques, such as NMR spectroscopy, and computational methods to elucidate the binding modes. researchgate.netnih.gov
For monosubstituted ureas, it has been proposed that upon deprotonation to the ureate, coordination to palladium can occur in a monodentate fashion through the nitrogen atom. nih.gov This is noteworthy because coordination of ureas to transition metals often occurs through the oxygen atom. nih.gov Both experimental and computational data for model palladium-urea and palladium-ureate complexes support this N-coordination model. researchgate.netnih.gov
The binding of urea derivatives to palladium can be influenced by factors such as the solvent and the presence of other coordinating species. Solution-state NMR studies have been instrumental in understanding the dynamic behavior of these complexes in solution. researchgate.net The following table outlines the observed binding modes and coordination geometries for urea derivatives with palladium.
| Urea Derivative Type | Binding Mode | Coordination Geometry | Supporting Evidence |
| Monosubstituted Ureas | Monodentate (via Nitrogen) | Assumed to be part of a larger complex | NMR Spectroscopy, Computational Studies researchgate.netnih.gov |
| Urea-containing Thiolato Ligands | Part of a larger ligand framework | Square-planar at Palladium | X-ray Crystallography researchgate.netucsd.edu |
Theoretical and Computational Studies of Chemical Behavior
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
There are no available studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic properties of N-cyclohexyl-N-ethyl-N'-phenylurea. Consequently, there is no published data on its molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, or atomic charge distributions. Such calculations would be invaluable for predicting the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack. Without these studies, a quantitative prediction of its chemical behavior remains speculative.
In Silico Modeling of Molecular Recognition and Interactions
No in silico modeling studies, such as molecular docking or molecular dynamics simulations, have been published for this compound. These computational techniques are essential for understanding how a molecule might interact with biological targets, such as proteins or nucleic acids. Such studies would provide detailed insights into the binding affinity, mode of interaction, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern its molecular recognition. The absence of this research means that its potential as a bioactive agent has not been computationally investigated.
Role in Advanced Materials and Chemical Research
Application of Urea (B33335) Derivatives as Building Blocks in Combinatorial Chemistry
Urea derivatives are fundamental building blocks in combinatorial chemistry, a field focused on the rapid synthesis of large libraries of compounds. nih.gov The urea functional group is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets. nih.govnih.gov The synthesis of diverse urea libraries allows for the efficient screening of potential drug candidates and other functional molecules. nih.gov
The traditional synthesis of ureas often involves the reaction of amines with isocyanates or phosgene (B1210022), which can have safety and environmental concerns. nih.gov Modern methods, however, have been developed to overcome these issues, facilitating the creation of diverse chemical libraries. nih.govnih.gov For instance, the coupling of amides and amines using reagents like hypervalent iodine compounds provides a metal-free and milder route to unsymmetrical ureas. mdpi.com
In the context of N-cyclohexyl-N-ethyl-N'-phenylurea, the combination of a bulky, aliphatic cyclohexyl group, a small alkyl ethyl group, and an aromatic phenyl group allows for the generation of significant molecular diversity. By systematically varying these substituents, chemists can create libraries of related compounds to explore structure-activity relationships.
Table 1: Examples of Urea Derivatives in Combinatorial Synthesis
| Derivative Class | Key Feature | Application |
| N,N'-Diarylureas | Two aromatic substituents | Catalysts in organic reactions. rsc.org |
| Unsymmetrical Ureas | Different substituents on each nitrogen | Drug discovery and development. mdpi.com |
| Polyureas | Polymeric chains with urea linkages | Materials science, including plastics and adhesives. acs.org |
Utilization in Polymer Chemistry and Synthesis of Functionalized Materials
The urea functionality is integral to the synthesis of a variety of polymers and functionalized materials. acs.org Polyureas, for example, are a class of polymers with wide-ranging applications, from coatings and adhesives to biomedical devices. acs.org The synthesis of these materials can be achieved through various methods, including the dehydrogenative coupling of diamines and methanol, which offers a greener alternative to traditional routes involving toxic reagents. acs.org
The incorporation of specific substituents, such as the cyclohexyl and phenyl groups found in this compound, can be used to tailor the properties of the resulting polymers. The cyclohexyl group can impart increased thermal stability, while the phenyl group can introduce aromatic character and potential for π-π stacking interactions.
Development as Tool Compounds and Scaffolds in Chemical Biology and Biochemical Assays
Urea derivatives are frequently employed as tool compounds and scaffolds in chemical biology and for the development of biochemical assays. ontosight.ai Their ability to interact with a wide range of biological molecules, including enzymes and receptors, makes them valuable for probing biological systems. ontosight.ai For instance, N-cyclohexyl-N'-phenylurea has been investigated for its potential as a scaffold in drug design. ontosight.ai
The structural features of this compound, with its distinct hydrophobic and aromatic regions, make it a candidate for interacting with protein binding pockets. By modifying the substituents, researchers can develop probes to study specific biological processes or to identify new therapeutic targets.
Engineering of Organic Semiconductors: Comparative Analysis of Cyclohexyl vs. Phenyl Terminated Substituents
In the field of organic electronics, the design of high-performance organic semiconductors is crucial. Substituent engineering plays a key role in tuning the properties of these materials. rsc.org A comparative analysis of cyclohexyl versus phenyl-terminated substituents reveals significant differences in their impact on the performance of organic semiconductors. rsc.orgresearchgate.net
Research has shown that incorporating cyclohexyl-substituted aryl groups can lead to organic semiconductors with high thermal stability. nih.govnih.gov For example, 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) exhibits a higher sublimation temperature and better thermal stability in thin-film field-effect transistors compared to its n-hexylphenyl-substituted counterpart. nih.govnih.gov This enhanced stability is attributed to the rigid and bulky nature of the cyclohexyl group. nih.govnih.gov
Conversely, phenyl-terminated substituents can engage in intermolecular C-H⋯π interactions, which can lead to less dynamic molecular motions and potentially excellent charge-transport properties. rsc.org However, the impact of the terminal group can be subtle and dependent on the specific molecular core. rsc.org In some systems, both phenyl- and cyclohexyl-terminated substituents have been shown to yield similar packing structures. rsc.org
Table 2: Comparative Properties of Cyclohexyl vs. Phenyl Substituted Organic Semiconductors
| Property | Cyclohexyl Substituent | Phenyl Substituent |
| Thermal Stability | Generally enhances thermal stability. nih.govnih.gov | Can be lower compared to cyclohexyl analogues. nih.govnih.gov |
| Intermolecular Interactions | Fewer specific intermolecular interactions. rsc.org | Can participate in C-H⋯π interactions. rsc.org |
| Molecular Motion | Can lead to more dynamic molecular motions. rsc.org | Can lead to less dynamic molecular motions. rsc.org |
| Charge Mobility | Can be lower in some solution-processed transistors. rsc.org | Can be enhanced due to inter-side-chain interactions. rsc.org |
The presence of both a cyclohexyl and a phenyl group in this compound suggests a molecule with a balance of properties that could be exploited in the design of novel organic electronic materials.
Environmental Transformation and Degradation Research Methodologies
Analytical Approaches for Identification of Degradation Products in Environmental Matrices
Identifying the transformation products of a compound in complex environmental samples such as water, soil, or sediment is a significant analytical challenge. The primary techniques employed for this purpose are advanced chromatographic and spectrometric methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing non-volatile and thermally labile compounds like many urea (B33335) derivatives. The separation power of liquid chromatography is combined with the high sensitivity and specificity of mass spectrometry to detect and identify minute quantities of degradation products. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, enabling the determination of elemental compositions for unknown transformation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, especially for volatile and semi-volatile degradation products. For non-volatile compounds, a derivatization step is often required to make them suitable for GC analysis. Pyrolysis-GC-MS is a specific application of this technique used to analyze complex materials like tire rubber. sigmaaldrich.comresearchgate.netepa.gov In this method, the material is heated to a high temperature in the absence of oxygen, and the resulting breakdown products are analyzed by GC-MS. This can help in identifying potential additives and their transformation products that might be released from tire wear particles. sigmaaldrich.comsemanticscholar.orgusda.gov
Solid-phase extraction (SPE) is a common sample preparation technique used to isolate and concentrate analytes from environmental matrices before instrumental analysis, enhancing detection limits. nih.gov
Illustrative Analytical Parameters for Phenylurea Herbicides:
| Analytical Technique | Matrix | Sample Preparation | Key Findings |
| LC-MS/MS | Water | Solid-Phase Extraction | Detection of parent compounds and various degradation products, including demethylated and hydroxylated forms. nih.gov |
| GC-MS | Water | Liquid-Liquid Extraction & Derivatization | Identification of aniline (B41778) derivatives as common breakdown products of phenylurea herbicides. nih.gov |
| Pyrolysis-GC-MS | Tire Rubber | Direct Pyrolysis | Identification of various additives, including antioxidants and vulcanizing agents. sigmaaldrich.comsemanticscholar.org |
This table is illustrative and based on methodologies for related compounds, as specific data for N-cyclohexyl-N-ethyl-N'-phenylurea is not available.
Methodologies for Simulating and Predicting Environmental Fate and Transport
Predicting how a chemical will move through and persist in the environment is critical for exposure assessment. This is achieved through the use of environmental fate and transport models. These models are mathematical representations of the physical, chemical, and biological processes that govern a chemical's behavior in the environment.
Commonly used models include:
AERMOD: An atmospheric dispersion modeling system used to predict pollutant concentrations from various sources.
PRZM (Pesticide Root Zone Model): Simulates the movement of pesticides in the unsaturated soil zone.
MODFLOW: A modular three-dimensional finite-difference groundwater flow model. epa.govnih.gov
These models utilize key chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient (Kow)) and environmental parameters (e.g., soil type, rainfall, temperature) to predict concentrations in different environmental compartments like air, water, and soil. purdue.edumdpi.com For substituted ureas, their mobility in soil and potential to leach into groundwater are significant concerns that are evaluated using such models. researchgate.netsemanticscholar.org
Key Inputs for Environmental Fate and Transport Models:
| Parameter | Description | Relevance to this compound |
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Influences its transport in surface water and potential for leaching. |
| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | Determines its potential for volatilization into the atmosphere. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | A measure of a chemical's tendency to adsorb to soil organic matter. | A key parameter for predicting leaching and runoff potential. |
| Half-life in different media | The time it takes for half of the chemical to degrade in water, soil, or air. | Indicates its persistence in the environment. |
This table represents the types of data required for modeling; specific values for this compound are not publicly available.
Research on the Contribution of Urea Derivatives (e.g., from Tire Wear) to Environmental Contaminants
Tire wear particles are recognized as a significant source of microplastics and associated chemical contaminants in the environment. nih.gov Tires contain a complex mixture of materials, including polymers, fillers, and various additives such as antioxidants and antiozonants, some of which can be urea derivatives. As tires wear down, these particles are deposited on road surfaces and can be transported into aquatic and terrestrial ecosystems.
Research in this area focuses on:
Characterizing the chemical composition of tire wear particles: Using techniques like pyrolysis-GC-MS to identify the specific additives present. sigmaaldrich.comsemanticscholar.org
Quantifying the release of additives from tire wear particles: Leaching studies are conducted to determine the rate and extent to which chemicals are released into the surrounding water.
Monitoring environmental samples: Analyzing road dust, runoff, and surface waters to determine the concentrations of tire-related contaminants.
While specific studies on this compound as a tire-wear-related contaminant are not found, extensive research has been conducted on other additives like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, 6PPD-quinone. This research provides a framework for how the environmental contribution of this compound from tire wear could be investigated.
Development of Approaches for Assessing Environmental Risks of Transformation Products
The environmental risk assessment of a chemical cannot be limited to the parent compound alone; its transformation products must also be considered, as they can sometimes be more persistent or toxic. The risk assessment process for transformation products generally involves a tiered approach.
Tier 1: Hazard Identification This step involves identifying potential transformation products through laboratory degradation studies (e.g., hydrolysis, photolysis, biodegradation) and analyzing the resulting mixtures using the analytical techniques described in section 7.1.
Tier 2: Exposure Assessment Environmental fate and transport models are used to predict the concentrations of both the parent compound and its transformation products in various environmental compartments.
Tier 3: Effects Assessment Toxicity tests are conducted on representative aquatic and terrestrial organisms to determine the potential adverse effects of the transformation products.
Tier 4: Risk Characterization The predicted environmental concentrations (PECs) are compared to the predicted no-effect concentrations (PNECs) to determine a risk quotient (PEC/PNEC). A risk quotient greater than 1 indicates a potential risk to the environment. nih.gov
For substituted ureas, a key concern is the formation of aniline compounds, which can have their own distinct toxicological profiles. The risk assessment would, therefore, need to consider the combined toxicity of the parent urea compound and its aniline degradation products.
Future Research Directions and Emerging Areas
Novel Synthetic Methodologies with Enhanced Sustainability and Selectivity
The traditional synthesis of N-substituted ureas often involves reagents like phosgene (B1210022) or isocyanates, which present significant environmental and safety concerns. nih.gov Future research will increasingly prioritize the development of greener and more sustainable synthetic routes to N-cyclohexyl-N-ethyl-N'-phenylurea.
One promising direction is the use of water as a solvent, which is both environmentally benign and cost-effective. rsc.orgresearchgate.net Research into catalyst-free methods for the synthesis of N-substituted ureas in water has shown good to excellent yields, avoiding the need for organic co-solvents and simplifying purification processes. rsc.orgresearchgate.net These methods often involve the nucleophilic addition of amines to a source of the carbonyl group under mild conditions. rsc.orgresearchgate.net
Another area of focus is the development of reusable heterogeneous catalysts. For instance, polymer-supported iron catalysts have been explored for the synthesis of N-substituted ureas using urea (B33335) as a safe carbonylation agent. rsc.org Such catalysts offer the advantages of easy separation from the reaction mixture and the potential for multiple reaction cycles with minimal loss of activity, contributing to a more economical and sustainable process. rsc.orgresearchgate.net Furthermore, catalytic oxidative carbonylation using transition metal catalysts and carbon monoxide as a phosgene alternative is an atom-economical approach, although it often requires harsh reaction conditions. nih.gov Future work will likely focus on developing catalysts that can operate under milder conditions with improved selectivity.
The direct synthesis from primary amides via a Hofmann rearrangement to generate isocyanate intermediates in situ is another strategy that avoids the handling of toxic isocyanates. organic-chemistry.org Refining these methods to improve yields and broaden the substrate scope will be a key research objective.
Table 1: Comparison of Synthetic Methodologies for N-Substituted Ureas
| Methodology | Reagents | Advantages | Disadvantages | Sustainability Aspect |
| Traditional Method | Amines, Phosgene/Isocyanates | High yields, well-established | Use of toxic and hazardous reagents | Low |
| Aqueous Synthesis | Amines, Potassium Isocyanate, Water | Environmentally friendly, catalyst-free, simple work-up | May have limitations with certain substrates | High |
| Heterogeneous Catalysis | Alcohols/Amines, Urea, Reusable Catalyst | Catalyst recyclability, use of a safe carbonyl source | Catalyst preparation and potential leaching | High |
| Oxidative Carbonylation | Amines, CO, Oxidant, Transition Metal Catalyst | High atom economy | Often requires harsh conditions, potential for side products | Moderate |
| From Primary Amides | Primary Amides, Phenyliodine Diacetate, Ammonia Source | In situ generation of isocyanates, mild conditions | Use of stoichiometric oxidants | Moderate |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structure, reactivity, and interactions of this compound at a molecular level is crucial for its application. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.
While basic spectral data for the related compound N-cyclohexyl-N'-phenylurea, including 1H NMR, 13C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy, are available, future research will likely employ more sophisticated techniques. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed insights into the connectivity and spatial relationships of atoms within the molecule.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in elucidating reaction mechanisms, predicting spectroscopic properties, and understanding intermolecular interactions. mdpi.com For instance, DFT can be used to model the transition states of synthetic reactions, helping to optimize conditions for improved yield and selectivity. Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) calculations can provide detailed information about the hydrogen bonding and other weak interactions that govern the compound's behavior in different environments. mdpi.com
Extensive NMR studies and ultraviolet spectral analysis on substituted diphenylureas have been used to understand the conformation and stacking of aromatic rings in solution, with good agreement found between solution-phase conformations and X-ray crystallographic data. nih.gov Similar integrated experimental and computational studies on this compound will be essential for a comprehensive understanding of its structure-property relationships.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
The urea functional group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.net This allows urea derivatives to form well-defined, one-dimensional hydrogen-bonded networks, leading to the formation of supramolecular polymers, gels, and capsules. researchgate.net The presence of the N-H protons and the carbonyl oxygen in this compound makes it a prime candidate for exploration in the field of self-assembly.
Future research will likely investigate the ability of this compound to form ordered structures in solution and in the solid state. The interplay of the bulky cyclohexyl group, the flexible ethyl group, and the aromatic phenyl ring will influence the packing and self-assembly behavior. Techniques such as X-ray diffraction, scanning electron microscopy (SEM), and atomic force microscopy (AFM) will be crucial for characterizing the resulting supramolecular architectures.
The self-assembly properties of this compound could be harnessed for various applications, including the development of new materials with tunable properties, such as gels for controlled release or as templates for the synthesis of nanostructures. The introduction of chiral centers into the molecule could also lead to the formation of helical supramolecular polymers with potential applications in asymmetric catalysis or chiral recognition.
Role in Advanced Catalytic Systems
Urea derivatives have been investigated for their roles in various catalytic systems, either as catalysts themselves or as ligands for metal catalysts. The hydrogen-bonding capabilities of the urea group can be exploited for substrate activation in organocatalysis. acs.org Chiral urea and thiourea (B124793) derivatives have been successfully employed as organocatalysts in a range of asymmetric reactions. mdpi.com
Future research could explore the potential of this compound and its derivatives as organocatalysts. The specific steric and electronic properties conferred by the cyclohexyl, ethyl, and phenyl substituents could lead to unique catalytic activities and selectivities. For example, it could be investigated as a catalyst for reactions such as the Michael addition, aldol reaction, or Diels-Alder reaction.
Furthermore, urea derivatives can act as ligands for transition metals, forming complexes with interesting catalytic properties. The nitrogen and oxygen atoms of the urea group can coordinate to a metal center, and the substituents on the nitrogen atoms can be modified to tune the steric and electronic environment of the catalyst. The catalytic hydrogenation of urea derivatives themselves is also an area of active research, with potential applications in hydrogen storage and the synthesis of amines. researchgate.net
Derivatives of urea have also been found to be effective catalysts in the production of polyurethanes. google.com The potential of this compound in this and other polymerization reactions warrants further investigation.
Environmental Remediation Research and Mitigation Strategies for Urea Derivatives
The widespread use of phenylurea herbicides has led to concerns about their environmental fate and persistence. researchgate.netnih.gov While this compound is not a common herbicide, research into the environmental remediation of related compounds provides a framework for understanding its potential environmental impact and developing mitigation strategies.
Bioremediation has emerged as a promising and eco-friendly approach for the removal of phenylurea herbicides from contaminated soil and water. researchgate.netnih.gov Microorganisms, including bacteria and fungi, have been identified that can degrade these compounds, often using them as a source of carbon and nitrogen. researchgate.netnih.gov Future research could investigate the biodegradability of this compound by isolating and characterizing microbial strains capable of its degradation. Understanding the metabolic pathways involved in its breakdown is crucial for developing effective bioremediation strategies.
Advanced oxidation processes (AOPs), such as photocatalysis and the use of UV in combination with oxidizing agents like persulfate, have also been shown to be effective in degrading urea and its derivatives in water. nih.govdigitellinc.com These methods generate highly reactive radicals that can break down the persistent organic pollutants into less harmful substances. digitellinc.com Additionally, electrocatalytic and photo(electro)catalytic oxidation are being explored for urea-containing wastewater treatment, with the added benefit of potential energy recovery through hydrogen production. rsc.org
Furthermore, the development of controlled-release formulations for agriculturally relevant urea derivatives helps to minimize their environmental impact by ensuring a more efficient uptake by plants and reducing runoff. wikipedia.org While not directly applicable to this compound unless a specific application is identified, the principle of controlled release is a key strategy in mitigating the environmental footprint of chemical compounds.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying N-cyclohexyl-N-ethyl-N'-phenylurea in environmental or biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with UV detection (HPLC-UV) is widely used due to its sensitivity for phenylurea derivatives. For complex matrices like agricultural products, ultra-high-performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS) enables non-targeted screening and accurate identification via fragmentation patterns . Sample preparation often involves solid-phase extraction (SPE) to enhance recovery rates.
Q. How can the physicochemical properties of this compound be experimentally characterized?
- Methodological Answer : Key properties like solubility and stability can be assessed using spectrophotometric titration. Cyclodextrin inclusion complexes, analyzed via NMR or X-ray crystallography, improve solubility and provide structural insights into host-guest interactions . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability and phase transitions.
Q. What synthetic routes are available for this compound, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between cyclohexylamine derivatives and phenyl isocyanate. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts. Purification via column chromatography or recrystallization, followed by purity validation using HPLC (≥95% purity threshold), ensures reproducibility .
Advanced Research Questions
Q. What molecular interactions drive the binding of this compound to biological targets, such as photosynthetic proteins?
- Methodological Answer : Molecular docking and density functional theory (DFT) simulations reveal hydrogen bonding between the urea moiety and conserved residues (e.g., D1 protein His215 in Photosystem II). Site-directed mutagenesis can validate these interactions by disrupting binding affinity in mutant strains . Comparative studies with analogues (e.g., diuron) highlight steric effects from the cyclohexyl/ethyl groups on inhibitory potency.
Q. How do microbial communities degrade this compound, and what metabolic pathways dominate in different environments?
- Methodological Answer : Aerobic bacteria initiate degradation via N-dealkylation or urea side-chain hydrolysis, confirmed by metabolite profiling (LC-MS/MS). Fungal pathways may involve cytochrome P450-mediated oxidation. Stable isotope probing (SIP) with ¹³C-labeled compounds tracks degradation kinetics and identifies keystone species in soil microcosms .
Q. How can structural modifications enhance the herbicidal efficacy or reduce non-target toxicity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects on bioactivity. For example, replacing the ethyl group with methoxy groups alters lipophilicity and membrane permeability. Ecotoxicity assays (e.g., Daphnia magna LC50) and genotoxicity screens (Ames test) prioritize derivatives with lower environmental risk .
Q. What experimental strategies resolve contradictions in reported degradation half-lives of phenylurea herbicides under varying environmental conditions?
- Methodological Answer : Controlled mesocosm experiments simulate variables like pH, organic matter content, and microbial diversity. Statistical meta-analysis of published half-life data identifies outliers and contextualizes discrepancies. Isotope ratio monitoring (IRMS) distinguishes abiotic vs. biotic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
